REACTION_CXSMILES
|
[CH3:1][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:24])([F:23])[F:22])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:6])[C:3]([NH2:5])=O>O=P(Cl)(Cl)Cl>[CH3:6][C:2]([N:7]1[CH:11]=[C:10]([NH:12][C:13]2[N:18]=[C:17]([NH:19][CH3:20])[C:16]([C:21]([F:22])([F:24])[F:23])=[CH:15][N:14]=2)[C:9]([CH3:25])=[N:8]1)([CH3:1])[C:3]#[N:5]
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Name
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2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
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Quantity
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250 mg
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Type
|
reactant
|
Smiles
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CC(C(=O)N)(C)N1N=C(C(=C1)NC1=NC=C(C(=N1)NC)C(F)(F)F)C
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Name
|
|
Quantity
|
5 mL
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Type
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solvent
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Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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POCl3 was removed by evaporation
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Type
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ADDITION
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Details
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the mixture was added into ice/H2O (10 ml)
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Type
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EXTRACTION
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Details
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Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3)
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Type
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WASH
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Details
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The combined organic phase was washed with sat. sodium chloride (10 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Type
|
CUSTOM
|
Details
|
to give a residue which
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Type
|
CUSTOM
|
Details
|
was purified by recrystallization
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Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)(C)N1N=C(C(=C1)NC1=NC=C(C(=N1)NC)C(F)(F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 42.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |